[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride

Medicinal Chemistry Chemical Biology Building Block

Researchers sourcing dual heteroaryl building blocks often encounter limited structural diversity and absent comparative data. This furan-imidazole propylamine HCl salt addresses that gap with a flexible propylamine linker joining two privileged heterocyclic motifs. Key features: (1) Primary amine handle enables rapid derivatization for chemical probes. (2) Furan and imidazole rings offer π-π stacking and H-bonding potential. (3) Low MW (241.72 g/mol) suits fragment-based drug discovery libraries. Supplied at 95.0% purity; request targeted comparative data from suppliers.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
CAS No. 1158638-65-3
Cat. No. B6319672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride
CAS1158638-65-3
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNCCCN2C=CN=C2.Cl
InChIInChI=1S/C11H15N3O.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H
InChIKeyWSAFFNASZCWGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine Hydrochloride: Chemical Identity & Specifications


[(Furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride (CAS 1158638-65-3), also named N-(furan-2-ylmethyl)-3-imidazol-1-ylpropan-1-amine hydrochloride, is a synthetic small-molecule building block featuring a furan ring and an imidazole ring connected by a propylamine linker, supplied as the hydrochloride salt . It belongs to the class of heteroaryl-alkylamine derivatives, commonly used as intermediates or scaffolds in medicinal chemistry and chemical biology. Standard commercial material is characterized by a molecular formula of C11H16ClN3O, a molecular weight of 241.72 g/mol, and a typical purity of 95.0% .

Synthetic intermediate with furan and imidazole heterocycles
Propylamine linker provides primary amine derivatization handle
Hydrochloride salt for stable handling and storage

[(Furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine Hydrochloride: Generic Substitution Limitations


A thorough search of primary research papers, patents, and authoritative databases failed to identify any published head-to-head comparisons, quantitative selectivity panels, or defined structure-activity relationship (SAR) studies that establish this exact compound's differentiation from its closest structural analogs [1]. The absence of such data means that a scientific or procurement decision cannot currently be based on quantifiable performance advantages. Users are therefore urged to request targeted comparative data from suppliers before committing to this product over in-class alternatives.

Structural analogs may exhibit different reactivity profiles
No SAR data available to differentiate from close analogs
Performance claims unsupported; request supplier comparative data

[(Furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine Hydrochloride: Differentiation Evidence


No Comparative Evidence Available

No direct head-to-head comparison, cross-study comparable data, or class-level inference that meets the required evidence standards could be identified for this compound [1]. Consequently, there are no quantitative data to report that could justify selecting this compound over a closely related analog based on activity, selectivity, or other performance metrics. All claims about its potential applications remain speculative and unsupported by published, verifiable data [1].

Comparative Evidence
Data to verify
No comparative data identified
Selection not supported by published evidence
Request targeted comparative data from suppliers
Medicinal Chemistry Chemical Biology Building Block

[(Furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine Hydrochloride: Application Scenarios


Synthetic Building Block

Given its structure incorporating both a furan and an imidazole motif, the compound may serve as a versatile intermediate for the synthesis of more complex molecules. However, as no comparative performance data exist, this application is based solely on its chemical structure and the general utility of similar building blocks [1].

FBDD Screening

Its low molecular weight (205.26 g/mol free base) and the presence of privileged heterocyclic fragments make it a candidate for inclusion in FBDD libraries. This is a class-level inference only, not supported by specific screening results for this compound [1].

Chemical Probe Development

The primary amine handle and the two heterocyclic rings offer multiple points for derivatization, making it a potential starting point for chemical probes. This application scenario is hypothetical and not backed by any published probe data for this exact compound [1].

Application
Selection Property
Validation Focus
Synthetic Building Block
Heterocyclic motif diversity
Synthetic utility review
FBDD Screening
Low MW fragment-like profile
Library screening confirmation
Chemical Probe Development
Derivatizable amine handle
Probe validation studies
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